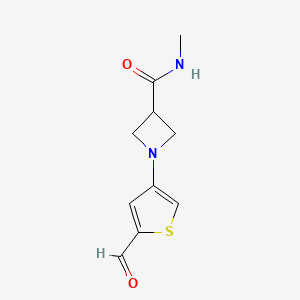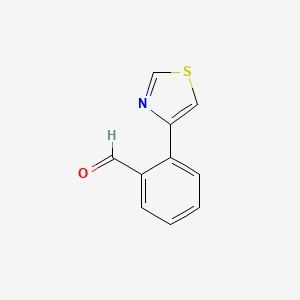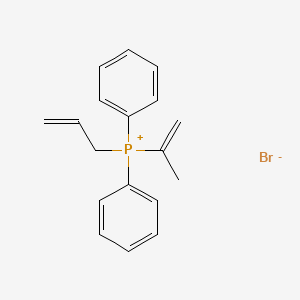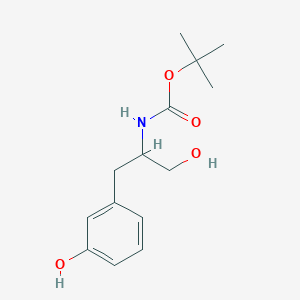
1-(5-Formylthiophen-3-yl)-N-methylazetidine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-Formylthiophen-3-yl)-N-methylazetidine-3-carboxamide is a compound that belongs to the class of azetidine derivatives. Azetidines are four-membered nitrogen-containing heterocycles, which are of significant interest in medicinal chemistry due to their unique structural properties and biological activities. The presence of the thiophene ring, a sulfur-containing heterocycle, further enhances the compound’s potential for various applications.
Métodos De Preparación
The synthesis of 1-(5-Formylthiophen-3-yl)-N-methylazetidine-3-carboxamide can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-used transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically employs organoboron reagents and palladium catalysts under mild and functional group-tolerant conditions . The specific reaction conditions, such as temperature, solvent, and catalyst loading, can be optimized to achieve high yields and purity.
Industrial production methods for this compound may involve large-scale synthesis using similar coupling reactions, with additional steps for purification and quality control to ensure consistency and compliance with regulatory standards.
Análisis De Reacciones Químicas
1-(5-Formylthiophen-3-yl)-N-methylazetidine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and specific reaction temperatures and times to achieve the desired products.
Aplicaciones Científicas De Investigación
1-(5-Formylthiophen-3-yl)-N-methylazetidine-3-carboxamide has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it a valuable tool for studying enzyme mechanisms and protein-ligand interactions.
Medicine: Potential therapeutic applications include its use as a lead compound for developing drugs targeting specific diseases, such as cancer or infectious diseases.
Industry: It can be used in the production of specialty chemicals, polymers, and advanced materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-(5-Formylthiophen-3-yl)-N-methylazetidine-3-carboxamide involves its interaction with molecular targets, such as enzymes or receptors, through various binding interactions. The thiophene ring and azetidine moiety contribute to the compound’s ability to form hydrogen bonds, hydrophobic interactions, and π-π stacking with target molecules. These interactions can modulate the activity of the target, leading to specific biological effects.
Comparación Con Compuestos Similares
1-(5-Formylthiophen-3-yl)-N-methylazetidine-3-carboxamide can be compared with other similar compounds, such as:
1-(5-Formylthiophen-3-yl)-N-methylazetidine-3-carboxylate: A closely related ester derivative with similar structural features but different reactivity and solubility properties.
1-(5-Formylthiophen-3-yl)-N-methylazetidine-3-carboxylamide: Another amide derivative with variations in the substituents on the azetidine ring, affecting its biological activity and stability.
The uniqueness of this compound lies in its specific combination of functional groups and structural elements, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C10H12N2O2S |
|---|---|
Peso molecular |
224.28 g/mol |
Nombre IUPAC |
1-(5-formylthiophen-3-yl)-N-methylazetidine-3-carboxamide |
InChI |
InChI=1S/C10H12N2O2S/c1-11-10(14)7-3-12(4-7)8-2-9(5-13)15-6-8/h2,5-7H,3-4H2,1H3,(H,11,14) |
Clave InChI |
QZZFSVZXNQIXFD-UHFFFAOYSA-N |
SMILES canónico |
CNC(=O)C1CN(C1)C2=CSC(=C2)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-Methyl-6-[methyl(prop-2-YN-1-YL)amino]pyridine-3-carbaldehyde](/img/structure/B13156386.png)
methanol](/img/structure/B13156400.png)








![1-{2,6-Diazaspiro[3.5]nonan-2-yl}-2-methylpropan-1-one](/img/structure/B13156448.png)

amine](/img/structure/B13156464.png)
